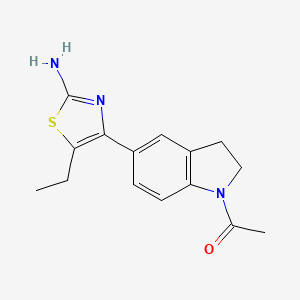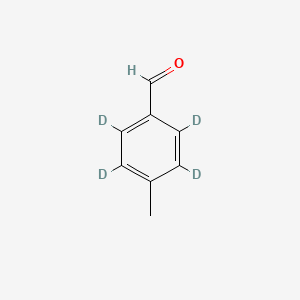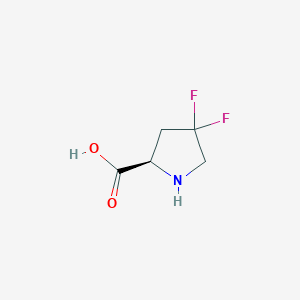![molecular formula C9H11N3O2 B12316125 N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
N-[(N'-hydroxycarbamimidoyl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, with the product being isolated by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-[(N’-hydroxycarbamimidoyl)methyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide involves its transformation into active forms that interact with molecular targets. For instance, it can be reduced in vivo to amidines, which are known to replace the guanidine group of arginine in arginine mimetics . This interaction can inhibit enzymes such as arginase, thereby affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxybenzamidine
- N-hydroxy-α-amino acids
- N-hydroxy-arginine derivatives
Uniqueness
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is unique due to its dual functionality as both a benzamide and a hydroxycarbamimidoyl compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]benzamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChI-Schlüssel |
VACQOMNTAAJOOT-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=N/O)/N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)

![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)


![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)

